Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
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Overview
Description
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various scientific research applications. This compound is characterized by its ability to inhibit bacterial growth by binding to DNA gyrase, making it a valuable tool in microbiology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(trimethylammonio)propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Isoquinolinium oxides.
Reduction: Isoquinolinium hydrides.
Substitution: Isoquinolinium hydroxides or chlorides.
Scientific Research Applications
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving bacterial inhibition and DNA binding.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug development.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The primary mechanism of action of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide involves binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth. This mechanism makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
- Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide
- Pyridinium, 2-(3-(trimethylammonio)propyl)-, dibromide
- Quinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
Uniqueness
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide is unique due to its specific binding affinity to DNA gyrase, which is not as pronounced in similar compounds. This specificity enhances its effectiveness as an antimicrobial agent and makes it a valuable tool in scientific research .
Properties
CAS No. |
4353-42-8 |
---|---|
Molecular Formula |
C15H22Br2N2 |
Molecular Weight |
390.16 g/mol |
IUPAC Name |
3-isoquinolin-2-ium-2-ylpropyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C15H22N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
DFSBPMGFJCFTFQ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
Origin of Product |
United States |
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